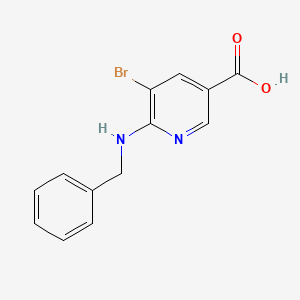

6-Benzylamino-5-bromo-nicotinic acid

説明

BenchChem offers high-quality 6-Benzylamino-5-bromo-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzylamino-5-bromo-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C13H11BrN2O2 |

|---|---|

分子量 |

307.14 g/mol |

IUPAC名 |

6-(benzylamino)-5-bromopyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-10(13(17)18)8-16-12(11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) |

InChIキー |

RJMGVUFGMIXSGA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(=O)O)Br |

製品の起源 |

United States |

An In-depth Technical Guide to the Chemical Properties of 6-Benzylamino-5-bromo-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the novel compound, 6-Benzylamino-5-bromo-nicotinic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide will cover physicochemical properties, potential synthetic routes, expected reactivity, and a discussion of its putative biological and pharmacological activities. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar substituted nicotinic acid derivatives.

Introduction: The Landscape of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid with a well-established role in various biological processes[1][2]. Its derivatives are integral to energy metabolism in the form of NAD+ and NADP+[1]. Beyond its physiological roles, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents[3]. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, leading to a diverse range of biological activities[3].

The subject of this guide, 6-Benzylamino-5-bromo-nicotinic acid, represents an intriguing, yet underexplored, iteration of this versatile scaffold. The presence of a bromine atom at the 5-position and a benzylamino group at the 6-position is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities. This guide will construct a detailed profile of this compound by leveraging data from analogous structures, including 5-bromonicotinic acid and various 6-aminonicotinic acid derivatives.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. In the absence of direct experimental data for 6-Benzylamino-5-bromo-nicotinic acid, we can infer its likely characteristics based on the known properties of its constituent parts.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C13H11BrN2O2 | Based on the chemical structure |

| Molecular Weight | 323.15 g/mol | Calculated from the molecular formula |

| IUPAC Name | 6-(benzylamino)-5-bromopyridine-3-carboxylic acid | Systematic nomenclature |

| CAS Number | Not available | Likely a novel compound |

| Appearance | Expected to be a solid at room temperature | Based on similar substituted nicotinic acids |

| Melting Point | Predicted to be in the range of 180-220 °C | Inferred from the melting point of 5-bromonicotinic acid (178-180 °C) and the addition of the larger benzylamino group. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and methanol. | Based on the properties of 5-bromonicotinic acid and the introduction of the lipophilic benzyl group. |

| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. The pyridine nitrogen is expected to be weakly basic. | Based on the pKa of nicotinic acid (4.85) and the electronic effects of the substituents. |

| LogP | Predicted to be in the range of 2-3. | The benzyl group will significantly increase the lipophilicity compared to 5-bromonicotinic acid (logP ~1.29). |

Synthesis and Reactivity: A Proposed Pathway and Chemical Behavior

The synthesis of 6-Benzylamino-5-bromo-nicotinic acid can be logically approached through the nucleophilic aromatic substitution of a suitable precursor. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of a 6-halo-5-bromonicotinic acid derivative with benzylamine. 6-Chloro-5-bromonicotinic acid would be a suitable starting material.

Caption: Proposed synthesis of 6-Benzylamino-5-bromo-nicotinic acid.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 6-chloro-5-bromonicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 eq) and benzylamine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Reactivity

The chemical reactivity of 6-Benzylamino-5-bromo-nicotinic acid will be dictated by its functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Amino Group: The secondary amine of the benzylamino substituent can be further alkylated or acylated.

-

Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic substitution, although the existing substituents will influence the regioselectivity. The bromine atom at the 5-position is a handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling[4].

-

Aromatic Rings: Both the pyridine and benzyl rings can undergo electrophilic aromatic substitution, with the directing effects of the existing substituents determining the position of substitution.

Potential Biological and Pharmacological Activity: An Extrapolative Discussion

While the biological profile of 6-Benzylamino-5-bromo-nicotinic acid has not been reported, we can extrapolate potential activities based on structurally similar molecules.

Anticancer Potential

Derivatives of 6-aminonicotinic acid have been investigated as potential antineoplastic agents[5]. Furthermore, 6-benzylaminopurine, a cytokinin analog, and its derivatives have demonstrated cytotoxic effects against various human cancer cell lines[6][7]. The mechanism of action for some of these compounds is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation[6]. It is plausible that 6-Benzylamino-5-bromo-nicotinic acid could exhibit similar antiproliferative properties.

Caption: Hypothesized mechanism of anticancer activity.

Plant Growth Regulation

6-Benzylaminopurine is a well-known synthetic cytokinin that promotes plant cell growth and division, and delays senescence[8]. The structural similarity of the 6-benzylamino moiety in the target compound suggests it could also possess cytokinin-like activity. Such compounds have applications in agriculture and horticulture to improve crop yield and quality.

Other Potential Activities

Derivatives of 5-bromonicotinic acid have been explored for a wide range of biological activities, including as antiviral, antimicrobial, and antioxidant agents[4]. The combination of the 5-bromo and 6-benzylamino substituents could lead to a unique pharmacological profile with potential applications in these or other therapeutic areas.

Spectroscopic Analysis: Predicted Spectral Features

The structural elucidation of 6-Benzylamino-5-bromo-nicotinic acid would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzyl rings. The chemical shifts will be influenced by the electronic nature of the substituents. Signals for the methylene protons of the benzyl group and the amine proton would also be present. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxyl carbon, the aromatic carbons of both rings, and the methylene carbon of the benzyl group.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the N-H stretch of the secondary amine, and C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Conclusion and Future Directions

6-Benzylamino-5-bromo-nicotinic acid is a novel compound with significant potential for further investigation. Based on the analysis of related structures, it is predicted to be a solid with low aqueous solubility and to possess a range of interesting chemical and biological properties. The proposed synthetic route offers a practical approach to obtaining this molecule for further study.

Future research should focus on the successful synthesis and purification of 6-Benzylamino-5-bromo-nicotinic acid, followed by a thorough experimental characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. In particular, its potential as an anticancer agent and a plant growth regulator warrants further investigation. This technical guide provides a solid foundation for initiating such research endeavors.

References

-

Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed. (2006, February 1). Retrieved from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (2022, March 4). Retrieved from [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. Retrieved from [Link]

-

Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives | Request PDF - ResearchGate. Retrieved from [Link]

-

Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells | Request PDF - ResearchGate. Retrieved from [Link]

-

Chemical and physical properties of niacin | PPSX - Slideshare. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20). Retrieved from [Link]

-

Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed. (2014, September 12). Retrieved from [Link]

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC. Retrieved from [Link]

-

Metabolism of 6-aminonicotinic acid in Escherichia coli - PubMed. Retrieved from [Link]

-

Chemoselective Cyclization of Aminonicotinic Acid Derivatives to 1,8-Naphthyridin-2-ones via a Potential Intramolecular Azadiene-Ketene Electrocyclization Reaction | The Journal of Organic Chemistry - ACS Publications. (2001, May 17). Retrieved from [Link]

-

Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed. (2011, April 15). Retrieved from [Link]

-

[Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid] - PubMed. Retrieved from [Link]

-

5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. Retrieved from [Link]

-

6-amino-5-bromo-nicotinic acid (C6H5BrN2O2) - PubChemLite. Retrieved from [Link]

-

Nicotinic acid benzyl ester - the NIST WebBook. Retrieved from [Link]

-

Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Retrieved from [Link]

-

Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF - ResearchGate. Retrieved from [Link]

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. Retrieved from [Link]

-

UCSD/CCMS - Spectrum Library - GNPS. (2020, November 16). Retrieved from [Link]

Sources

- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Benzylaminopurine: Synthesis and Uses_Chemicalbook [chemicalbook.com]

Synthesis and Mechanistic Evaluation of 6-Benzylamino-5-bromo-nicotinic Acid: A Technical Guide

Executive Summary & Chemical Significance

6-Benzylamino-5-bromo-nicotinic acid is a highly functionalized, privileged pyridine scaffold utilized extensively in drug discovery and development. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including allosteric BCR-ABL1 kinase inhibitors such as asciminib[1]. The molecule's architecture—featuring a bromine atom at the C5 position, a benzylamino group at the C6 position, and a carboxylic acid at the C3 position—provides orthogonal handles for chemoselective functionalization.

For instance, the C-Br bond is primed for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings)[2], while the carboxylic acid can be independently converted into various amides or esters[3]. This whitepaper details a robust, three-step linear synthesis from commercially available 6-hydroxynicotinic acid, emphasizing the mechanistic causality behind each protocol to ensure high atom economy and reproducibility.

Retrosynthetic Analysis & Pathway Overview

The target molecule is synthesized via a sequential functionalization of the pyridine core.

-

Electrophilic Aromatic Substitution: Regioselective bromination of 6-hydroxynicotinic acid.

-

Deoxychlorination: Conversion of the 6-hydroxy (pyridone) moiety to a highly electrophilic 6-chloro intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): Chemoselective displacement of the C6 chloride by benzylamine.

Figure 1: Three-step synthetic workflow for 6-Benzylamino-5-bromo-nicotinic acid.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Regioselective Bromination of 6-Hydroxynicotinic Acid

Mechanism: The hydroxyl group at C6 exists predominantly in its 2-pyridone tautomeric form, which strongly activates the pyridine ring toward electrophilic aromatic substitution. The C5 position is the most nucleophilic site. Utilizing a mixed solvent system of acetic acid and water tempers the electrophilicity of the bromine, preventing over-bromination[2].

Protocol:

-

Charge a reactor with 6-hydroxynicotinic acid (1.0 equiv), acetic acid (1 vol), and water (3 vol)[2].

-

Cool the resulting suspension to 5–10 °C using an ice bath.

-

Add liquid bromine (Br₂, 1.0 equiv) dropwise at a rate that maintains the internal reaction temperature strictly below 20 °C[2].

-

Stir the mixture at 20–25 °C for 3 hours. The progress can be self-validated via HPLC; the disappearance of the starting material indicates completion.

-

Quench by adding water (2 vol), stir for 10 minutes, and collect the precipitate by filtration.

-

Wash the filter cake sequentially with water and methyl tert-butyl ether (MTBE), then dry under vacuum at 55–60 °C to afford 5-bromo-6-hydroxynicotinic acid as a tan solid[2].

Step 2: Deoxychlorination to 5-Bromo-6-chloronicotinic Acid

Mechanism: Conversion of the 6-hydroxy (pyridone) group to a 6-chloro substituent requires a powerful chlorinating agent. Phosphorus oxychloride (POCl₃) is the standard reagent. The addition of tetramethylammonium chloride (TMAC) acts as a phase-transfer catalyst and chloride source, accelerating the formation of the Vilsmeier-Haack-type intermediate and driving the substitution forward[4].

Protocol:

-

To a dry flask containing 5-bromo-6-hydroxynicotinic acid (1.0 equiv), add TMAC (1.1 equiv) and POCl₃ (approx. 4–5 vol)[4].

-

Heat the reaction mixture to reflux (approx. 105 °C) for 3 hours under an inert atmosphere[4].

-

Cool the reaction mixture to room temperature.

-

Critical Safety Step: Carefully pour the mixture onto crushed ice to hydrolyze excess POCl₃. Stir for 2 hours to ensure complete quenching[4].

-

Filter the resulting solid, dissolve it in ethyl acetate (EtOAc), and dry over anhydrous Na₂SO₄[4].

-

Filter and concentrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid as a pink/off-white solid[4].

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Benzylamine

Mechanism: The pyridine ring of intermediate 2 is highly electron-deficient, activated by the electron-withdrawing carboxylic acid at C3 and the halogens at C5 and C6. The C6 position, bearing the chloride leaving group, is highly susceptible to nucleophilic attack by amines[1]. The bulky bromine at C5 provides some steric hindrance, but the thermodynamic stability of the resulting secondary amine drives the SNAr reaction.

Protocol:

-

Dissolve 5-bromo-6-chloronicotinic acid (1.0 equiv) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or DMF (5 vol).

-

Add benzylamine (2.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Note: Excess base is mandatory to deprotonate the carboxylic acid and to scavenge the HCl byproduct generated during the substitution.

-

Heat the mixture to 90–100 °C and stir for 12 hours.

-

Cool the mixture to room temperature and dilute with cold water.

-

Slowly acidify the aqueous mixture to pH 3–4 using 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield the target 6-benzylamino-5-bromo-nicotinic acid .

Quantitative Data & Reaction Optimization

To ensure scalability and high purity, the following parameters represent the optimized conditions for each synthetic step.

| Step | Reaction Type | Yield Range | Key Optimization Variable | Analytical Marker for Success |

| 1 | Bromination | 72–97% | Solvent ratio (AcOH:H₂O) to prevent dibromination | Disappearance of C5-H in ¹H NMR |

| 2 | Deoxychlorination | 90–97% | Addition of TMAC (1.1 eq) to accelerate kinetics | Loss of broad OH/NH pyridone peak |

| 3 | SNAr | 75–85% | Base equivalents (DIPEA) to neutralize HCl | Shift in mass (loss of Cl, retention of Br) |

Conclusion

The synthesis of 6-benzylamino-5-bromo-nicotinic acid relies on the predictable and orthogonal reactivity of the substituted pyridine core. By carefully controlling the electrophilic bromination and utilizing a TMAC-catalyzed deoxychlorination, the highly reactive 5-bromo-6-chloronicotinic acid intermediate is isolated in excellent purity. The final SNAr step leverages the electron-deficient nature of the ring to install the benzylamine moiety. This self-validating pathway provides a reliable foundation for researchers developing complex kinase inhibitors and other targeted therapeutics.

References

-

Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: Organic Process Research & Development - ACS Publications URL:[Link][2]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: PMC - National Institutes of Health (NIH) URL:[Link][1]

-

Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro- and 5-Bromo-6-Chloronicotinates of Potential Agricultural Interest Source: ScholarWorks@UARK - Journal of the Arkansas Academy of Science URL:[Link][3]

Sources

biological activity of 6-Benzylamino-5-bromo-nicotinic acid

An In-depth Technical Guide to the Potential Biological Activity of 6-Benzylamino-5-bromo-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Benzylamino-5-bromo-nicotinic acid is a synthetic compound with a structure that suggests a rich potential for diverse biological activities. As a derivative of nicotinic acid (Vitamin B3), it is positioned at the intersection of several key areas of pharmacology and plant sciences.[1][2] The presence of a benzylamino group at the 6-position is reminiscent of synthetic cytokinins like 6-benzylaminopurine (BAP), hinting at activities related to cell cycle regulation and plant growth.[3][4][5] Furthermore, the 5-bromo substitution on the pyridine ring provides a versatile chemical handle for further modification, a strategy widely employed in medicinal chemistry to generate novel therapeutic agents.[1] This guide will provide a comprehensive overview of the hypothesized biological activities of 6-benzylamino-5-bromo-nicotinic acid, grounded in the known functions of its structural analogs, and will propose detailed experimental workflows for its synthesis, characterization, and biological evaluation.

Introduction: A Compound of Convergent Bioactivity

6-Benzylamino-5-bromo-nicotinic acid is a fascinating molecule that merges the structural features of two well-studied classes of biologically active compounds. Its core is a nicotinic acid (pyridine-3-carboxylic acid) scaffold, a fundamental component in various metabolic processes.[2][6] The key modifications, a benzylamino group at the 6-position and a bromine atom at the 5-position, are not merely decorative; they are predictive of specific biological interactions and synthetic possibilities.

-

The 6-Benzylamino Moiety: This functional group is the defining feature of 6-benzylaminopurine (BAP), a widely used synthetic cytokinin in plant tissue culture.[5] In plants, BAP stimulates cell division, promotes shoot formation, and delays senescence.[5][7] Beyond its role in agriculture, BAP and its derivatives have shown antiproliferative effects in human cancer cells, often linked to the inhibition of cyclin-dependent kinases (CDKs).[3][4]

-

The 5-Bromonicotinic Acid Scaffold: The halogenated pyridine ring is a privileged structure in drug discovery.[1] The bromine atom at the 5-position serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the systematic introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.[1] Derivatives of 5-bromonicotinic acid have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1]

This guide will, therefore, explore the dual potential of 6-benzylamino-5-bromo-nicotinic acid as both a potential regulator of cell growth and a versatile scaffold for the development of novel therapeutics.

Hypothesized Biological Activities and Mechanisms of Action

Based on its structural components, we can hypothesize several key biological activities for 6-benzylamino-5-bromo-nicotinic acid.

Cytokinin-like and Antiproliferative Activity

The structural similarity to BAP suggests that 6-benzylamino-5-bromo-nicotinic acid may exhibit cytokinin-like activity in plants and antiproliferative effects in mammalian cells.

-

Plant Growth Regulation: In plants, cytokinins bind to histidine kinase receptors, such as AHK3 and AHK4 in Arabidopsis thaliana, initiating a signaling cascade that ultimately leads to the regulation of gene expression and cell cycle progression.[8] It is plausible that 6-benzylamino-5-bromo-nicotinic acid could act as either an agonist or an antagonist of these receptors.[8]

-

Anticancer Potential through CDK Inhibition: Many aromatic cytokinins, including BAP derivatives, have been shown to inhibit cyclin-dependent kinases (CDKs).[3][4] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells.[3] We hypothesize that 6-benzylamino-5-bromo-nicotinic acid may similarly target CDKs, leading to cytostatic or cytotoxic effects on cancer cell lines.

A Scaffold for Novel Therapeutics via Cross-Coupling Chemistry

The 5-bromo substituent is a key feature that allows 6-benzylamino-5-bromo-nicotinic acid to be used as a building block for a diverse library of compounds.[1]

-

Inhibition of Angiogenesis: Derivatives of nicotinic acid have been investigated as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1] VEGFR-2 is a critical receptor tyrosine kinase in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1] By using the 5-bromo position as a point for diversification through Suzuki-Miyaura coupling, it is possible to synthesize a library of 5-aryl-6-benzylaminonicotinic acid derivatives and screen them for VEGFR-2 inhibitory activity.

Synthesis and Characterization

The synthesis of 6-benzylamino-5-bromo-nicotinic acid can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.

Proposed Synthesis of 6-Benzylamino-5-bromo-nicotinic acid

The synthesis would likely begin with the commercially available 5-bromonicotinic acid.

Caption: Proposed synthetic pathway for 6-Benzylamino-5-bromo-nicotinic acid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Experimental Protocols

The following are detailed protocols to investigate the hypothesized biological activities of 6-benzylamino-5-bromo-nicotinic acid.

Protocol 1: Evaluation of Cytokinin Activity in Plants

This protocol uses the classic tobacco callus bioassay to assess cytokinin activity.

Materials:

-

Murashige and Skoog (MS) medium

-

Tobacco callus tissue

-

6-Benzylamino-5-bromo-nicotinic acid

-

6-Benzylaminopurine (BAP) as a positive control

-

Petri dishes

-

Sterile transfer hood

Procedure:

-

Prepare MS medium containing a range of concentrations of 6-benzylamino-5-bromo-nicotinic acid (e.g., 0.1, 1, 10, 100 µM).

-

Prepare control plates with MS medium alone and MS medium with BAP at the same concentrations.

-

Under sterile conditions, transfer small pieces of tobacco callus (approximately 100 mg) to each plate.

-

Incubate the plates in the dark at 25°C for 4 weeks.

-

After the incubation period, measure the fresh weight of the callus tissue on each plate.

-

Compare the growth of callus on media containing the test compound to the controls to determine its effect on cell division and growth.

Protocol 2: In Vitro CDK2 Inhibition Assay

This assay will determine if 6-benzylamino-5-bromo-nicotinic acid can inhibit the activity of a key cell cycle regulator, CDK2.

Materials:

-

Recombinant human CDK2/Cyclin A complex

-

Histone H1 as a substrate

-

[γ-³²P]ATP

-

Kinase buffer

-

6-Benzylamino-5-bromo-nicotinic acid

-

Staurosporine as a positive control for inhibition

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CDK2/Cyclin A, and Histone H1.

-

Add varying concentrations of 6-benzylamino-5-bromo-nicotinic acid to the reaction mixture. Include a no-inhibitor control and a positive control with staurosporine.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into Histone H1 using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Protocol 3: Synthesis and Screening of a 5-Aryl Nicotinic Acid Library

This protocol outlines the generation of a small library of derivatives using Suzuki-Miyaura coupling and their subsequent screening for anti-angiogenic activity.

Caption: Workflow for the synthesis and screening of a derivative library.

Procedure:

-

Synthesis: In parallel, react 6-benzylamino-5-bromo-nicotinic acid with a panel of different arylboronic acids under standard Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, a suitable phosphine ligand, and a base in a solvent mixture like DMF/water).[1]

-

Purification and Characterization: Purify each derivative using column chromatography or preparative HPLC and confirm their structures.

-

Primary Screen (VEGFR-2 Kinase Assay): Screen all synthesized derivatives in an in vitro VEGFR-2 kinase inhibition assay, similar to the CDK2 assay described above, but using a VEGFR-2 specific substrate.

-

Secondary Screen (Cell-based Assay): Test the most potent inhibitors from the primary screen for their ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in culture.

Data Presentation

The quantitative data from the proposed experiments can be summarized in the following tables for clear comparison.

Table 1: Hypothetical Cytokinin Activity of 6-Benzylamino-5-bromo-nicotinic acid

| Compound | Concentration (µM) | Mean Callus Fresh Weight (mg) ± SD |

| Control | 0 | 150 ± 15 |

| BAP | 10 | 850 ± 50 |

| Test Compound | 10 | [Experimental Value] |

Table 2: Hypothetical Kinase Inhibitory Activity

| Compound | CDK2 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| Staurosporine | 0.01 | 0.005 |

| Sunitinib | >10 | 0.009 |

| Test Compound | [Experimental Value] | [Experimental Value] |

Conclusion

6-Benzylamino-5-bromo-nicotinic acid represents a promising starting point for the discovery of new biologically active molecules. Its hybrid structure suggests a dual role as a potential modulator of cell growth, akin to synthetic cytokinins, and as a versatile scaffold for medicinal chemistry. The experimental workflows detailed in this guide provide a clear path for the synthesis, characterization, and biological evaluation of this compound and its derivatives. The insights gained from these studies could lead to the development of novel therapeutics for cancer or other diseases, as well as new tools for plant science and agriculture.

References

- Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - ChemicalBook.

- Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed.

- Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed.

- 6-Benzylaminopurine (BAP): Properties, Solubility, and Applications in Plant Growth Regulation - Chinese Agricultural Chemicals Product Manufacturer.

- Cytokinin action revisited: leaf anatomical changes play a key role in 6-benzylaminopurine-driven growth promotion in pot-grown lettuce - SciELO.

- The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities - Benchchem.

- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

- Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants.

- (PDF) Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants - ResearchGate.

- An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4) - Benchchem.

- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed.

- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.

- Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells | Request PDF - ResearchGate.

- Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. | Semantic Scholar.

- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.

- RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents.

- 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma - PubMed.

- Revisiting the Potential of Nicotinic Acid Therapy for Cardiovascular Disease and Niacin Supplementation for Healthy Aging | Medical Research Archives - European Society of Medicine.

- Pleiotropic effects of niacin: Current possibilities for its clinical use.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Benzylaminopurine (BAP): Properties, Solubility, and Applications in Plant Growth Regulation [hbjrain.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Benzylamino-5-bromo-nicotinic acid

A Senior Application Scientist's Perspective on Target Identification and Validation

This guide provides a comprehensive technical overview of the potential therapeutic targets of the novel compound, 6-Benzylamino-5-bromo-nicotinic acid. Leveraging structure-activity relationships inferred from related nicotinic acid derivatives, this document outlines a strategic approach for researchers, scientists, and drug development professionals to identify and validate promising therapeutic avenues for this molecule. The narrative emphasizes the causal logic behind experimental choices, ensuring a robust and scientifically sound investigation.

Introduction: Deconstructing the Therapeutic Potential of a Novel Scaffold

While direct biological data on 6-Benzylamino-5-bromo-nicotinic acid is emerging, its structural motifs—a nicotinic acid core, a 5-bromo substituent, and a 6-benzylamino group—provide a strong foundation for hypothesizing its therapeutic applications. Nicotinic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2] The presence of the bromine atom at the 5-position and the benzylamino group at the 6-position are anticipated to significantly modulate the compound's pharmacological profile, offering opportunities for enhanced potency and selectivity against various targets.

This guide will explore four primary, plausible therapeutic targeting strategies for 6-Benzylamino-5-bromo-nicotinic acid based on the known activities of its structural analogs:

-

Anti-inflammatory Effects: Targeting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokine signaling.

-

Anticancer Angiogenesis Inhibition: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Anticancer Metabolic Disruption: Targeting 6-Phosphogluconate Dehydrogenase (6PGD).

-

Neuromodulation: Targeting Nicotinic Acetylcholine Receptors (nAChRs).

Potential Therapeutic Target 1: Cyclooxygenase-2 (COX-2) and Inflammatory Cytokines

Rationale: Numerous studies have highlighted the anti-inflammatory properties of nicotinic acid derivatives.[3][4] Specifically, derivatives with a 2-bromophenyl substituent have demonstrated significant analgesic and anti-inflammatory activities, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[3] These effects are often attributed to the inhibition of COX-2, a key enzyme in the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] The 5-bromo substitution in our lead compound may enhance this activity.

Proposed Signaling Pathway Involvement:

Caption: Putative anti-inflammatory mechanism of action.

Experimental Workflow for Target Validation:

Caption: Experimental workflow for COX-2 target validation.

Detailed Protocols:

-

COX-1/COX-2 Inhibition Assay: Commercially available enzyme immunoassays should be used to determine the half-maximal inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2 enzymes. This will establish potency and selectivity.

-

LPS-Stimulated Macrophage Assay: Murine macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound. The supernatant can then be analyzed for levels of prostaglandins, TNF-α, and IL-6 using ELISA kits. This cellular assay validates the in vitro enzyme inhibition data.

-

Carrageenan-Induced Paw Edema Model: This is a standard in vivo model of acute inflammation. The compound would be administered to rodents prior to the injection of carrageenan into the paw. The reduction in paw swelling compared to a vehicle control would indicate in vivo anti-inflammatory efficacy.

Potential Therapeutic Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale: The 5-bromonicotinic acid scaffold is a key component in the synthesis of various kinase inhibitors.[5] Notably, derivatives of nicotinic acid have been identified as inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth.[2][6] Inhibition of VEGFR-2 can effectively starve tumors of their blood supply.

Proposed Signaling Pathway Involvement:

Caption: Proposed mechanism of VEGFR-2 inhibition.

Experimental Workflow for Target Validation:

Caption: Experimental workflow for VEGFR-2 target validation.

Detailed Protocols:

-

VEGFR-2 Kinase Assay: A cell-free in vitro kinase assay should be performed to determine the IC50 of the compound against the catalytic domain of VEGFR-2. This provides a direct measure of enzyme inhibition.

-

HUVEC Proliferation and Tube Formation Assays: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis. The compound's effect on VEGF-induced HUVEC proliferation can be measured using a standard colorimetric assay (e.g., MTT). The tube formation assay assesses the ability of HUVECs to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

-

Tumor Xenograft Model: The in vivo efficacy can be evaluated in a tumor xenograft model where human cancer cells are implanted in immunocompromised mice. Treatment with the compound should ideally lead to a reduction in tumor growth, which can be correlated with a decrease in tumor microvessel density as determined by immunohistochemical staining for CD31.

Potential Therapeutic Target 3: 6-Phosphogluconate Dehydrogenase (6PGD)

Rationale: Derivatives of 6-aminonicotinic acid have been designed as precursors of 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD).[7][8] 6PGD is a key enzyme in the pentose phosphate pathway (PPP), which is crucial for generating NADPH and the precursors for nucleotide biosynthesis. Cancer cells often exhibit increased PPP activity to support their high proliferation rate and to counteract oxidative stress. Thus, inhibiting 6PGD presents a promising anticancer strategy.

Proposed Metabolic Pathway Involvement:

Caption: Proposed mechanism of 6PGD inhibition.

Experimental Workflow for Target Validation:

Caption: Experimental workflow for 6PGD target validation.

Detailed Protocols:

-

6PGD Enzyme Assay: The inhibitory activity of the compound on purified 6PGD can be determined by a spectrophotometric assay that measures the rate of NADPH production.

-

Cancer Cell Proliferation Assay: The anti-proliferative effects of the compound should be tested against a panel of cancer cell lines, particularly those known to be dependent on the PPP, such as certain pancreatic cancer cell lines.

-

Metabolomic Analysis: To confirm the mechanism of action, cancer cells treated with the compound can be subjected to metabolomic analysis. Inhibition of 6PGD is expected to cause an accumulation of upstream metabolites, such as 6-phosphogluconate.

Potential Therapeutic Target 4: Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The core nicotinic acid structure is a ligand for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of physiological and pathological processes in the central nervous system.[9] Different subtypes of nAChRs are implicated in neurodegenerative diseases, neurodevelopmental disorders, and neuropathic pain.[9] The 6-benzylamino and 5-bromo substitutions could confer selectivity for specific nAChR subtypes, offering therapeutic potential for CNS disorders.

Proposed Neuromodulatory Action:

Caption: Potential modulation of nicotinic acetylcholine receptors.

Experimental Workflow for Target Validation:

Caption: Experimental workflow for nAChR target validation.

Detailed Protocols:

-

Radioligand Binding Assays: The affinity of the compound for various nAChR subtypes (e.g., α4β2, α7) can be determined using radioligand binding assays with membranes from cells expressing the specific receptor subtypes.

-

Electrophysiology: The functional activity of the compound (agonist, antagonist, or allosteric modulator) can be characterized using two-electrode voltage clamp electrophysiology in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the nAChR subtype of interest.

-

In Vivo Behavioral Models: Depending on the in vitro profile, the compound can be tested in relevant animal models of CNS disorders. For example, procognitive effects can be assessed in the Morris water maze or novel object recognition test, while analgesic properties can be evaluated in models of neuropathic or inflammatory pain.

Summary and Future Directions

The structural features of 6-Benzylamino-5-bromo-nicotinic acid suggest a rich pharmacology with the potential to engage multiple therapeutic targets. The most promising avenues for investigation, based on the extensive literature on related nicotinic acid derivatives, lie in the fields of inflammation, oncology, and neurology. The systematic and logical progression of the experimental workflows outlined in this guide will enable a thorough evaluation of this compound's therapeutic potential and the definitive identification of its primary mechanism(s) of action. A comprehensive understanding of its structure-activity relationship will be paramount in optimizing its profile for future preclinical and clinical development.

References

-

Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Available at: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]

-

List of Nicotinic acid derivatives. Drugs.com. Available at: [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available at: [Link]

-

[Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid]. PubMed. Available at: [Link]

-

Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. PubMed. Available at: [Link]

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. PMC. Available at: [Link]

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Publications. Available at: [Link]

-

Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. PMC. Available at: [Link]

-

Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

-

β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice. The Journal of Clinical Investigation. Available at: [Link]

-

Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. Available at: [Link]

-

Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers. Available at: [Link]

-

Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. PubMed. Available at: [Link]

-

Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Benzylamino-5-bromo-nicotinic acid: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Benzylamino-5-bromo-nicotinic acid, a novel derivative of nicotinic acid. While direct experimental data on this specific molecule is not extensively available in current scientific literature, this document serves as a foundational resource by extrapolating from the well-established chemistry and pharmacology of related nicotinic acid analogs. This guide will detail a proposed synthetic route, predicted physicochemical properties, and hypothesized biological activities, offering a roadmap for future research and development.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems, primarily serving as a precursor to the coenzymes NAD and NADP.[1][2] These coenzymes are essential for a vast array of redox reactions critical for cellular metabolism.[2] Beyond its physiological role, the nicotinic acid scaffold has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including the treatment of dyslipidemia, cardiovascular diseases, and cancer.[3][4][5]

The strategic modification of the nicotinic acid ring allows for the fine-tuning of its pharmacological properties. The introduction of substituents at various positions can modulate receptor binding, enzyme inhibition, and pharmacokinetic profiles. The bromine atom at the 5-position and a benzylamino group at the 6-position of the nicotinic acid core in 6-Benzylamino-5-bromo-nicotinic acid present an intriguing combination of functionalities. The bromo-substituent can serve as a handle for further synthetic modifications, while the benzylamino group may confer specific biological activities, drawing parallels to the known bioactivity of 6-substituted purine analogs like 6-benzylaminopurine.[6][7][8] This guide will explore the synthesis and potential therapeutic applications of this novel compound.

Proposed Synthetic Strategy

The synthesis of 6-Benzylamino-5-bromo-nicotinic acid can be envisioned through a multi-step process starting from commercially available 5-bromonicotinic acid. The proposed synthetic pathway is outlined below.

Caption: Proposed synthetic pathway for 6-Benzylamino-5-bromo-nicotinic acid.

Experimental Protocol: Synthesis of 6-Benzylamino-5-bromo-nicotinic acid

Step 1: Esterification of 5-Bromonicotinic acid

-

To a solution of 5-bromonicotinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 5-bromonicotinate.

Step 2: Chlorination of Methyl 5-bromonicotinate

-

To a solution of methyl 5-bromonicotinate (1.0 eq) in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours to form the N-oxide.

-

After completion, treat the reaction mixture with phosphorus oxychloride (POCl3) (3.0 eq) and heat at 100 °C for 2 hours.

-

Cool the reaction mixture and carefully quench with ice-water.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield methyl 5-bromo-6-chloronicotinate.

Step 3: Nucleophilic Aromatic Substitution

-

In a sealed tube, dissolve methyl 5-bromo-6-chloronicotinate (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add benzylamine (1.2 eq) and a base such as triethylamine (Et3N) (1.5 eq).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain methyl 6-benzylamino-5-bromonicotinate.

Step 4: Hydrolysis of the Ester

-

Dissolve methyl 6-benzylamino-5-bromonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-Benzylamino-5-bromo-nicotinic acid.

Predicted Physicochemical Properties

While experimental data is not available, several physicochemical properties of 6-Benzylamino-5-bromo-nicotinic acid can be predicted using computational models. These predictions are useful for guiding experimental design, such as selecting appropriate solvents for reactions and purification, as well as for preliminary assessment of its drug-like properties.

| Property | Predicted Value |

| Molecular Formula | C13H11BrN2O2 |

| Molecular Weight | 307.15 g/mol |

| LogP | 3.5-4.5 |

| Topological Polar Surface Area (TPSA) | 62.9 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 4 |

| pKa (acidic) | 3.5-4.5 |

| pKa (basic) | 2.0-3.0 |

Hypothesized Biological Activities and Mechanism of Action

Based on the structural features of 6-Benzylamino-5-bromo-nicotinic acid and the known biological activities of related nicotinic acid derivatives, several potential therapeutic applications can be hypothesized.

Anticancer Activity

Nicotinic acid and its derivatives have been investigated as potential anticancer agents.[3][4] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as angiogenesis. One of the primary targets in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] It is plausible that 6-Benzylamino-5-bromo-nicotinic acid could exhibit anticancer activity by inhibiting VEGFR-2 signaling.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Enzyme Inhibition

Nicotinic acid derivatives have been identified as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against α-amylase and α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[9][10] The structural features of 6-Benzylamino-5-bromo-nicotinic acid may allow it to bind to the active or allosteric sites of certain enzymes, thereby modulating their activity.

Antimicrobial Activity

Derivatives of nicotinic acid have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[11] The presence of the bromo and benzylamino groups could enhance the antimicrobial properties of the nicotinic acid scaffold, making 6-Benzylamino-5-bromo-nicotinic acid a candidate for the development of new anti-infective agents.

Experimental Workflows

To validate the proposed synthesis and investigate the hypothesized biological activities, a structured experimental workflow is necessary.

Caption: A general experimental workflow for synthesis, characterization, and biological evaluation.

Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 6-Benzylamino-5-bromo-nicotinic acid in the culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

6-Benzylamino-5-bromo-nicotinic acid represents a promising, yet unexplored, derivative of nicotinic acid with potential applications in medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route is based on established chemical transformations, and the hypothesized biological activities are grounded in the known pharmacology of structurally related compounds.

Future research should focus on the practical execution of the proposed synthesis and the rigorous biological evaluation of the synthesized compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with different substituents on the benzyl ring and at other positions of the nicotinic acid core, will be crucial for optimizing its biological activity and developing it into a lead compound for drug discovery.

References

- Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.

- PubMed. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.

- PMC. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.

- ACS Medicinal Chemistry Letters. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.

- MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

- PubMed. (2010, January 6). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives.

- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Hypothetical 6-O-Nicotinoylbarbatin C Analogs.

- ResearchGate. (n.d.). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands.

- Semantic Scholar. (1998, September 1). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency.

- DergiPark. (n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking.

- Benchchem. (n.d.). The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities.

- ChemicalBook. (n.d.). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells.

- (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

- PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.

- (n.d.). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants.

- Wikipedia. (n.d.). Nicotinic acid.

- PubMed. (2006, February 1). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells.

- ResearchGate. (n.d.). (PDF) Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants.

- PMC. (n.d.). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation.

- Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).

- Linus Pauling Institute | Oregon State University. (2018, August 10). Niacin.

- (2018, February 5).

Sources

- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Discovery, History, and Strategic Utility of 6-Benzylamino-5-bromo-nicotinic Acid in Medicinal Chemistry

Executive Summary

In the modern era of targeted therapeutics, the rapid assembly of complex pharmacophores relies heavily on privileged building blocks. 6-Benzylamino-5-bromo-nicotinic acid (6-BANA) has emerged as a critical synthetic intermediate and structural scaffold in the discovery of small-molecule kinase inhibitors. Featuring a highly functionalized pyridine core, this compound offers unparalleled orthogonal reactivity. The strategic placement of a benzylamino group at C6 and a bromine atom at C5 provides medicinal chemists with a dual-purpose platform: a lipophilic anchor for deep-pocket kinase binding and a versatile handle for late-stage transition-metal-catalyzed cross-couplings.

This whitepaper explores the historical context, chemical architecture, and self-validating synthetic workflows associated with 6-BANA, providing a comprehensive guide for researchers leveraging this scaffold in drug discovery.

Historical Context & Discovery Rationale

The discovery and utilization of halogenated nicotinic acid derivatives gained significant traction in the early 2000s, driven by the need for selective inhibitors of receptor tyrosine kinases such as VEGFR-2, c-Kit, and c-Fms[1][2]. Early high-throughput screening campaigns frequently identified the pyridine-3-carboxylic acid moiety as a potent hydrogen-bond network capable of anchoring into the ATP-binding hinge region of kinases.

However, simple nicotinic acids lacked the necessary complexity to achieve target selectivity. The breakthrough came with the realization that functionalizing the C5 and C6 positions could dramatically alter the molecule's trajectory within the kinase active site. The synthesis of 5-bromo-6-chloronicotinic acid provided a "master key" intermediate[1]. By displacing the C6-chloride with benzylamine, researchers synthesized 6-BANA—a scaffold where the benzyl group could exploit the hydrophobic DFG-out pocket (characteristic of Type II inhibitors), while the C5-bromide remained available for Suzuki-Miyaura couplings to optimize solvent-exposed interactions. Isomeric variations, such as 2-(benzylamino)-5-bromonicotinic acid, have also been cataloged for structural activity relationship (SAR) profiling[3].

Chemical Architecture & Physicochemical Profiling

The utility of 6-BANA is rooted in its precise physicochemical parameters, which align perfectly with Lipinski’s Rule of Five, making it an ideal starting point for lead optimization.

Table 1: Physicochemical & Structural Parameters of 6-BANA

| Parameter | Value | Pharmacological Significance |

| Molecular Weight | 307.14 g/mol | Leaves an optimal mass budget (~200 Da) for downstream functionalization. |

| Molecular Formula | C13H11BrN2O2 | Halogenated core enhances metabolic stability against CYP450 oxidation. |

| Topological Polar Surface Area | ~70.2 Ų | Ideal for passive membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 2 | Crucial for interacting with the kinase hinge region (e.g., Cys/Glu residues). |

| Hydrogen Bond Acceptors | 3 | Facilitates binding with conserved catalytic lysine or aspartate residues. |

Table 2: Comparative Reactivity Profile of the Pyridine Scaffold

| Substrate | Reaction Type | Position | Yield | Mechanistic Rationale |

| 5-Bromo-6-chloronicotinic acid | SNAr | C6 | >85% | C6-Cl is highly activated by the adjacent electron-withdrawing pyridine nitrogen. |

| 6-BANA | Suzuki Coupling | C5 | 70-90% | C5-Br readily undergoes oxidative addition with Pd(0) catalysts. |

| 6-BANA | Amidation | C3 | >90% | Standard peptide coupling (HATU/DIPEA) forms stable amides without side reactions. |

Synthetic Workflow & Methodologies

The synthesis of 6-BANA relies on the principle of orthogonal reactivity. The following self-validating protocol details the regioselective functionalization of 5-bromo-6-chloronicotinic acid via Nucleophilic Aromatic Substitution (SNAr).

Self-Validating Protocol: Regioselective SNAr Synthesis of 6-BANA

Expertise & Causality: The C6 position of the pyridine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen and the para-positioned carboxylic acid. This makes the C-Cl bond at C6 highly susceptible to nucleophilic attack by benzylamine. The C-Br bond at C5 is relatively inert under these conditions, ensuring absolute regioselectivity[1]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the primary amine nucleophile.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-6-chloronicotinic acid (1.0 eq, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (25 mL).

-

Reagent Addition: Add DIPEA (2.5 eq, 25 mmol) in one portion. Dropwise, add benzylamine (1.2 eq, 12 mmol) over 5 minutes.

-

Self-Validation Check: The solution will transition from pale yellow to a deep, vibrant yellow, indicating the formation of the amine-base complex and the initiation of the SNAr intermediate complex.

-

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C under an inert argon atmosphere for 12 hours.

-

Causality: 90 °C provides the precise thermal energy required to overcome the activation barrier of the SNAr Meisenheimer complex while strictly preventing the thermal decarboxylation of the C3-carboxylic acid.

-

-

Reaction Monitoring: Monitor via TLC (Dichloromethane:Methanol 9:1).

-

Self-Validation Check: The disappearance of the starting material (Rf ~0.4) and the emergence of a new, highly UV-active spot (Rf ~0.3) confirms complete conversion.

-

-

Workup and Isolation: Cool the mixture to room temperature. Pour the solution slowly into 150 mL of vigorously stirred, ice-cold 1M HCl.

-

Causality: The acidic medium protonates any unreacted benzylamine (rendering it water-soluble) and ensures the product is fully protonated in its neutral carboxylic acid form, forcing its precipitation from the aqueous phase.

-

-

Purification: Filter the crude precipitate under vacuum, wash with cold water (3 x 20 mL), and recrystallize from ethanol/water to yield pure 6-benzylamino-5-bromo-nicotinic acid as an off-white crystalline solid.

Synthetic workflow illustrating the regioselective assembly of 6-BANA and its downstream utility.

Pharmacological Applications: The Kinase Inhibitor Paradigm

In the development of anti-angiogenic and oncological therapies, 6-BANA serves as a foundational building block. For instance, in the synthesis of VEGFR-2 inhibitors, the carboxylic acid is often converted into an amide or ester to interact with the solvent-exposed channel, while the C5-bromide is subjected to palladium-catalyzed cross-coupling to introduce biheteroaryl systems (e.g., pyrazine or pyrimidine rings)[1].

Furthermore, patents detailing modulators of the c-Kit and c-Fms pathways frequently utilize this specific halogenated pyridine architecture[2]. The benzylamino group acts as a conformational switch; its rotational freedom allows the phenyl ring to slot into the allosteric hydrophobic pocket created when the kinase adopts the inactive "DFG-out" conformation, thereby locking the enzyme in an inhibited state and halting downstream signaling cascades like PLC-γ and MAPK.

Mechanism of action for 6-BANA-derived inhibitors blocking VEGFR-2 mediated angiogenesis.

Conclusion

The history and ongoing utility of 6-benzylamino-5-bromo-nicotinic acid underscore the elegance of rational drug design. By leveraging the orthogonal reactivity of halogenated pyridines, medicinal chemists have transformed a simple heterocycle into a privileged pharmacophore. Its predictable synthetic behavior, coupled with its ability to access complex kinase conformations, ensures that 6-BANA will remain a cornerstone in the development of next-generation targeted therapeutics.

References

-

Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors , ACS Publications. 1

-

2-(benzylamino)-5-bromonicotinic acid (C13H11BrN2O2) - PubChemLite , PubChemLite / University of Luxembourg. 3

-

US7846941B2 - Compounds modulating c-kit and c-fms activity and uses therefor , Google Patents. 2

Sources

6-Benzylamino-5-bromo-nicotinic acid mechanism of action hypotheses

An In-Depth Technical Guide on the Hypothesized Mechanisms of Action of 6-Benzylamino-5-bromo-nicotinic acid

Abstract

6-Benzylamino-5-bromo-nicotinic acid is a synthetic molecule featuring a nicotinic acid core, a scaffold of significant interest in medicinal chemistry.[1][2] This guide delineates four primary, data-driven hypotheses regarding its mechanism of action, designed for researchers and drug development professionals. The structural amalgamation of a halogenated nicotinic acid with a benzylamino moiety suggests potential interactions with pathways central to cell cycle regulation, inflammation, angiogenesis, and neuronal signaling. We will explore its potential as a cyclin-dependent kinase (CDK) inhibitor, an anti-inflammatory agent, a modulator of the VEGFR-2 signaling cascade, and a potential allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Each hypothesis is presented with a scientific rationale, a proposed signaling pathway, and detailed, self-validating experimental protocols for its investigation.

Introduction

The Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, or niacin (Vitamin B3), and its derivatives are foundational scaffolds in therapeutic development, demonstrating a wide spectrum of biological activities.[1][2] Beyond its well-established role in lipid metabolism, the nicotinic acid ring system serves as a versatile template for creating novel therapeutic agents targeting cancer, inflammation, and infectious diseases.[2][3][4] Its synthetic tractability allows for precise modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[1]

Structural Features of 6-Benzylamino-5-bromo-nicotinic acid

The molecule of interest, 6-Benzylamino-5-bromo-nicotinic acid, possesses three key structural features that inform our mechanistic hypotheses:

-

Nicotinic Acid Core: The central pyridine-3-carboxylic acid ring is a known pharmacophore that interacts with various receptors and enzymes.[5]

-

5-Bromo Substituent: The bromine atom at the 5-position significantly alters the electronic properties of the pyridine ring and provides a handle for further chemical modification. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[1]

-

6-Benzylamino Group: This aromatic side chain is structurally reminiscent of the synthetic cytokinin 6-Benzylaminopurine (BAP), which is known to interact with protein kinases.[6][7] This feature is pivotal for the hypothesis related to cell cycle control.

Rationale for Mechanistic Investigation

The absence of specific literature on 6-Benzylamino-5-bromo-nicotinic acid necessitates a hypothesis-driven approach to elucidate its biological function. By deconstructing the molecule into its key chemical motifs and drawing parallels from established research on analogous compounds, we can design a logical and efficient investigational strategy. This guide provides the framework for that exploration.

Hypothesis 1: Inhibition of Cyclin-Dependent Kinases (CDKs) and Antiproliferative Activity

Rationale: The Benzylamino Moiety as a Purine Mimetic

The most striking structural feature of the target molecule is the 6-benzylamino group. This moiety is identical to that found in 6-Benzylaminopurine (BAP), a compound known to inhibit cyclin-dependent kinases (CDKs) by competing with ATP for the kinase binding pocket.[6][7] CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. We hypothesize that the 6-benzylamino group on the nicotinic acid scaffold can similarly occupy the ATP-binding site of CDKs, leading to cell cycle arrest and antiproliferative effects. Several BAP derivatives have demonstrated potent inhibitory activity against human CDKs and cytotoxicity in cancer cell lines.[7]

Proposed Signaling Pathway

Caption: Workflow for cell cycle analysis.

-

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

-

Methodology:

-

Treat a synchronized or asynchronous population of cancer cells with the compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Treat cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify points of arrest.

-

Hypothesis 2: Modulation of Inflammatory Pathways

Rationale: Nicotinic Acid Derivatives as Anti-inflammatory Agents

Numerous studies have demonstrated the analgesic and anti-inflammatory properties of nicotinic acid derivatives. [3][8]These effects are often mediated through the inhibition of key inflammatory signaling molecules. For example, some derivatives have been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and to inhibit the activity of enzymes such as Cyclooxygenase-2 (COX-2), which is responsible for prostaglandin synthesis at sites of inflammation. [8]We hypothesize that 6-Benzylamino-5-bromo-nicotinic acid possesses anti-inflammatory activity by suppressing these critical inflammatory mediators.

Proposed Mechanism of Action

Caption: Hypothesized anti-inflammatory mechanism.

Experimental Validation Protocols

-

Objective: To measure the effect of the compound on the production of TNF-α and IL-6 in stimulated immune cells.

-

Methodology:

-

Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

A parallel MTT assay should be performed to ensure that the reduction in cytokines is not due to cytotoxicity. [8]

-

-

Objective: To determine if the compound directly inhibits the enzymatic activity of COX-2.

-

Methodology:

-

Use a commercial COX-2 inhibitor screening kit (e.g., colorimetric or fluorescent).

-

Incubate purified human recombinant COX-2 enzyme with the compound at various concentrations.

-

Add arachidonic acid (the substrate) to initiate the reaction.

-